N-benzyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide
Overview
Description
N-benzyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide is a complex organic compound with a unique structure that combines a quinoline core with a benzyl and dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with benzyl chloride to form N-benzyl-2,4-dimethylphenylamine. This intermediate is then reacted with quinoline-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic substitution reactions can occur on the benzyl or dimethylphenyl groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives, dihydroquinoline compounds, and substituted benzyl or dimethylphenyl derivatives.
Scientific Research Applications
N-benzyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism by which N-benzyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The quinoline core is known to interact with DNA and proteins, potentially disrupting cellular processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2,4-dimethylphenyl)acetamide
- 4-hydroxy-2-quinolones
- Quinoline-2,4-diones
Uniqueness
N-benzyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide stands out due to its unique combination of a quinoline core with benzyl and dimethylphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-17-12-13-20(18(2)14-17)24-15-22(21-10-6-7-11-23(21)27-24)25(28)26-16-19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZEZUKSFQVAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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